1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene
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Overview
Description
1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene is an organic compound with the molecular formula C9H10ClFO2 and a molecular weight of 204.63 g/mol It is a derivative of benzene, characterized by the presence of chloro, fluoro, methoxy, and methoxymethyl substituents on the benzene ring
Preparation Methods
The synthesis of 1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Halogenation: Introduction of chlorine and fluorine atoms onto the benzene ring through halogenation reactions.
Methoxylation: Introduction of methoxy groups using methanol in the presence of a catalyst.
Methoxymethylation: Addition of a methoxymethyl group through a reaction with formaldehyde and methanol under acidic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under suitable conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove halogen atoms or convert methoxy groups to hydroxyl groups.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene involves its interaction with specific molecular targets. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and binding affinity to various enzymes and receptors. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation .
Comparison with Similar Compounds
1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene can be compared with other benzene derivatives such as:
1-Chloro-4-fluorobenzene: Lacks methoxy and methoxymethyl groups, resulting in different reactivity and applications.
1-Chloro-3-fluoro-2-methoxybenzene: Similar structure but without the methoxymethyl group, leading to variations in chemical behavior.
4-Methoxyphenylboronic acid: Contains a boronic acid group instead of halogens, used in different types of chemical reactions.
Properties
IUPAC Name |
1-chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO2/c1-12-5-6-7(10)3-4-8(13-2)9(6)11/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVYUBZWYRTFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1F)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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